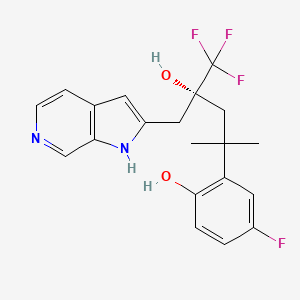

(S)-(-)-Propranolol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

More active enantiomer of the β-adrenoceptor antagonist propranolol.

Aplicaciones Científicas De Investigación

Treatment of Infantile Hemangiomas

(S)-(-)-Propranolol hydrochloride has been proven effective in treating infantile hemangiomas (IHs). Research demonstrates that this medication can halt the growth of IHs, resulting in significant reductions in volume, color, and elevation of these benign tumors. Notably, a study found that propranolol hydrochloride, administered orally at 2 mg/kg per day, effectively reduced the size and appearance of IHs in infants and children up to 5 years old, without significant adverse effects like hypoglycemia, hypotension, or bradycardia. The study underlines the efficacy and safety of (S)-(-)-Propranolol hydrochloride in treating IHs, potentially minimizing the risk of disfigurement in affected infants and children (Hogeling et al., 2011). Another study supported these findings, emphasizing propranolol's superiority over classical therapies like pulsed dye laser and cryosurgery for treating proliferating infantile hemangiomas (Kagami et al., 2013).

Chemosynthesis Research

Considerable research has been dedicated to synthesizing (S)-(-)-Propranolol hydrochloride through novel and industrially viable methods. A comprehensive review highlights the importance of (S)-(-)-Propranolol hydrochloride as a β-blocker with successful clinical trials for conditions like hypertension, angina, and arrhythmia, making it a focal point for chemical scientists aiming to synthesize it efficiently (Qian Jie, 2008).

Environmental Toxicology

The enantiospecific toxicity of (S)-(-)-Propranolol hydrochloride has been explored, especially concerning its effects on aquatic organisms. Research indicates that while the (S)-enantiomer is the most active form in mammals, its specific toxicity to aquatic life like Daphnia magna and Pimephales promelas requires further study. The research also delves into the differing responses of these aquatic organisms to the enantiomers of propranolol, contributing to our understanding of chiral pharmaceutical pollutants in the environment (Stanley et al., 2006).

Drug Interaction and Formulation Studies

Studies have also focused on the interaction of (S)-(-)-Propranolol hydrochloride with other drugs and its formulation for various therapeutic applications. For instance, the interaction between (S)-(-)-Propranolol hydrochloride and paracetamol has been assessed in vitro and in vivo, revealing significant insights into their pharmacokinetic relationship and implications for treating conditions like migraine (Thejaswini et al., 2015). Additionally, research into the formulation of (S)-(-)-Propranolol hydrochloride-loaded mucoadhesive microspheres presents potential advancements in the treatment of conditions like hypertension and cardiac arrhythmias, offering sustained therapeutic effects and improved bioavailability (Patel et al., 2010).

Propiedades

Nombre del producto |

(S)-(-)-Propranolol hydrochloride |

|---|---|

Fórmula molecular |

C16H21NO2.HCl |

Peso molecular |

295.81 |

Sinónimos |

(S)-(-)-1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)